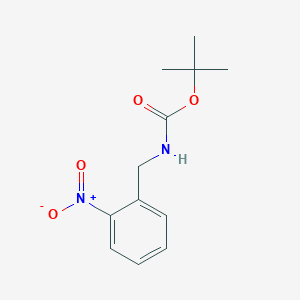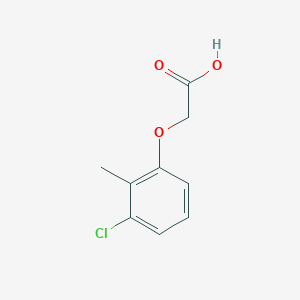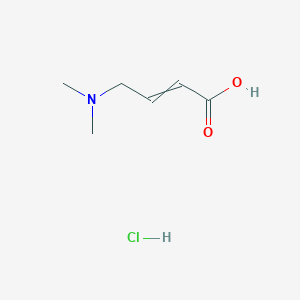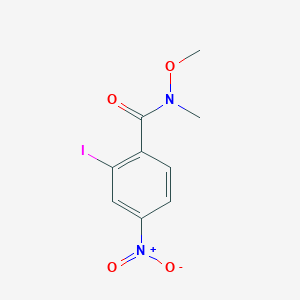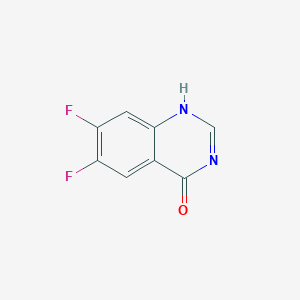
2,6-Dimethoxy-4-vinylphenol
Descripción general
Descripción
This compound is known for its potent antioxidant properties and is commonly found in canola oil, where it is formed through the decarboxylation of sinapic acid during the oil pressing process.
Análisis Bioquímico
Biochemical Properties
2,6-Dimethoxy-4-vinylphenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phenolic acid decarboxylases, which catalyze the decarboxylation of hydroxycinnamic acids to produce vinylphenols . This interaction is essential for the conversion of sinapic acid to this compound. Additionally, this compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress . It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. This compound also influences cell signaling pathways, particularly those involved in inflammation and oxidative stress . By modulating these pathways, this compound can reduce inflammation and protect cells from oxidative damage . Furthermore, it affects gene expression by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to phenolic acid decarboxylases, facilitating the decarboxylation of sinapic acid to produce the compound . Additionally, it inhibits COX-2 activity by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins. This compound also modulates gene expression by activating antioxidant response elements and inhibiting nuclear factor-kappa B (NF-κB) signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a reduction in its antioxidant and anti-inflammatory activities . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant protection and anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent antioxidant and anti-inflammatory activities without significant toxicity . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at higher doses, and further increases in dosage do not enhance the compound’s efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily produced through the decarboxylation of sinapic acid by phenolic acid decarboxylases . This compound can also undergo further bioconversion to produce other valuable compounds, such as vanillin and 4-ethylguaiacol . The metabolic pathways of this compound involve interactions with various enzymes and cofactors, including those involved in oxidative stress response and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound is lipid-soluble, allowing it to easily cross cell membranes and accumulate in lipid-rich tissues. Its distribution within the body is influenced by factors such as tissue type, blood flow, and the presence of binding proteins.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function can be influenced by its subcellular localization. For example, in the mitochondria, it can enhance the activity of antioxidant enzymes and protect against mitochondrial oxidative damage . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxy-4-vinylphenol can be synthesized from sinapic acid through a decarboxylation reaction. This process can be catalyzed by acids or enzymes such as ferulic acid esterase. The reaction conditions typically involve heating the substrate in the presence of a catalyst, which facilitates the removal of the carboxyl group, resulting in the formation of the vinyl group .
Industrial Production Methods: In industrial settings, this compound is produced from canola meal, a by-product of canola oil extraction. The process involves hydrolysis of canola meal phenolics followed by microwave-assisted decarboxylation. This method is efficient and yields a significant amount of the compound, making it commercially viable .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethoxy-4-vinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Ethyl-substituted phenols.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-4-vinylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical formulations.
Biology: Studied for its potential anti-inflammatory and anti-mutagenic properties.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative stress-related diseases.
Industry: Utilized as a natural antioxidant in food preservation and cosmetic formulations.
Mecanismo De Acción
The antioxidant activity of 2,6-Dimethoxy-4-vinylphenol is primarily due to its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with free radicals, neutralizing them and preventing cellular damage. It also modulates various signaling pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
4-Vinylguaiacol: Another phenolic compound with antioxidant properties, but with a single methoxy group.
4-Vinylphenol: Lacks methoxy groups, making it less effective as an antioxidant.
4-Vinylcatechol: Contains hydroxyl groups instead of methoxy groups, offering different reactivity and antioxidant capacity.
Uniqueness: 2,6-Dimethoxy-4-vinylphenol stands out due to its dual methoxy groups, which enhance its antioxidant properties compared to similar compounds. This structural feature allows it to effectively scavenge free radicals and provide superior protection against oxidative stress .
Propiedades
IUPAC Name |
4-ethenyl-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGZUSJKGVMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865427 | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28343-22-8, 31872-14-7 | |
| Record name | 4-Vinylsyringol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28343-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylsyringol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenyl-2,6-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLSYRINGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5OK5EX8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


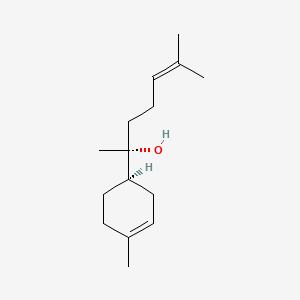
![N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B7890306.png)
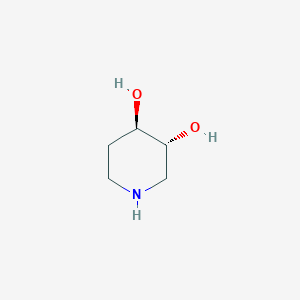
![1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B7890308.png)
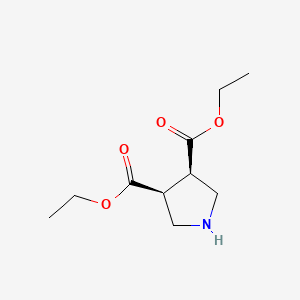
![Tert-butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate, trans](/img/structure/B7890318.png)
![2-[4-(trifluoromethyl)phenyl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B7890329.png)
